Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamine with benzaldehydes under mild conditions using sodium metabisulphite as an oxidation agent . The reaction is carried out in a mixture of solvents, and the product is purified using hexane and water washes. The structure of the synthesized compound is confirmed using FTIR, NMR, and HRMS techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .
Scientific Research Applications
Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with nucleotides and biopolymers, which allows them to exert various biological effects . The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes and receptors involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to Methyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate include other benzimidazole derivatives such as:
Osimertinib: Used as an anticancer agent.
Navelbine: Another anticancer drug based on the benzimidazole skeleton.
Alectinib: Known for its anticancer properties.
What sets this compound apart is its unique structure, which provides distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C26H23N3O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl 2-methyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C26H23N3O3/c1-17-23(25(30)31-2)24(29-22-11-7-6-10-21(22)28-26(29)27-17)19-12-14-20(15-13-19)32-16-18-8-4-3-5-9-18/h3-15,24H,16H2,1-2H3,(H,27,28) |
InChI Key |
SHPJQBCCFWJVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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